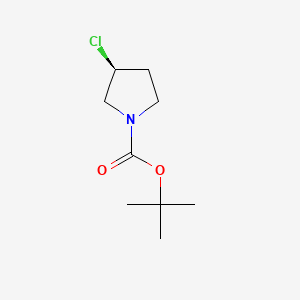

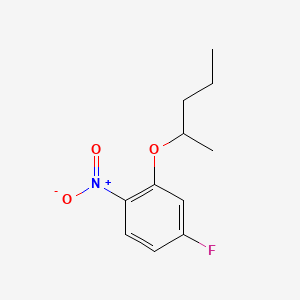

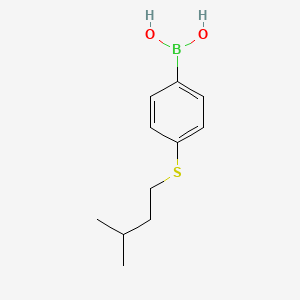

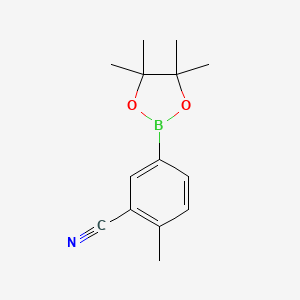

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a useful research compound. Its molecular formula is C14H18BNO2 and its molecular weight is 243.113. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Analysis

2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile and its derivatives have been synthesized and characterized for their structural properties. Studies involve crystal structure determination via X-ray diffraction, and the analysis of vibrational properties through spectroscopy (FT-IR, NMR) and mass spectrometry. These compounds' molecular structures have been optimized and analyzed using density functional theory (DFT), providing insights into their geometric parameters, molecular electrostatic potential, and frontier molecular orbitals (Qing-mei Wu et al., 2021).

Advanced Material Synthesis

This compound is utilized in the synthesis of advanced materials, including the development of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes exhibit an "Off-On" fluorescence response towards H2O2, showcasing their potential in biomedical research and analytical chemistry (Emma V Lampard et al., 2018).

Boron Chemistry and Organometallic Reactions

It plays a crucial role in boron chemistry, particularly in the Pd-catalyzed borylation of aryl bromides. This method is effective for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes, offering a more efficient alternative to traditional borylation techniques (J. Takagi et al., 2013).

Application in Medicinal Chemistry

In medicinal chemistry, derivatives of this compound are explored for their potential in drug discovery. For instance, their application in the synthesis of prochelators, which aim to improve cytoprotection against oxidative stress, demonstrates the compound's versatility in developing therapeutic agents (Qin Wang et al., 2018).

Organic Electronics and Polymer Chemistry

The compound is used in the synthesis of conjugated polymers for organic electronics. Its incorporation into the polymer backbone enhances the electronic properties of the materials, making them suitable for applications in semiconducting devices and light-emitting diodes (Yu Zhu et al., 2007).

作用機序

Target of Action

The primary targets of 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, also known as 3-Cyano-4-methylphenylboronic acid, pinacol ester, are typically carbon-based compounds that participate in carbon-carbon bond formation reactions . This compound, being a boronic ester, is often used in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the boronic ester transfers a formally nucleophilic organic group from boron to a transition metal, such as palladium . This results in the formation of a new carbon-carbon bond .

Biochemical Pathways

The affected biochemical pathway is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds, making it a valuable tool in organic synthesis .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the presence of moisture, as boronic esters can hydrolyze in humid conditions . Additionally, the temperature and pH of the reaction environment can also impact the compound’s action and stability.

特性

IUPAC Name |

2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO2/c1-10-6-7-12(8-11(10)9-16)15-17-13(2,3)14(4,5)18-15/h6-8H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXENCUOINPORPY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681916 |

Source

|

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220219-11-3 |

Source

|

| Record name | 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。